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JNJ16259685

mGlu1 receptor binding radioligand displacement allosteric modulator affinity

Researchers requiring unambiguous mGlu1 target engagement often face variability from weak or non-selective analogs. JNJ16259685 eliminates this uncertainty with validated sub-nanomolar affinity and clean selectivity. • Ki = 0.34 nM at rat mGlu1a; IC₅₀ = 1.21 nM at human mGlu1a - orders of magnitude below LY367385 (~8.8 µM) or BAY36-7620 (~161 nM) • >23,000-fold human mGlu1/mGlu5 selectivity; no activity at mGlu2-6, AMPA, or NMDA receptors up to 10 µM • In vivo brain receptor occupancy at µg/kg doses (cerebellum ED₅₀ = 0.040 mg/kg s.c.); reduces compound consumption in chronic studies

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 409345-31-9
Cat. No. B1142601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ16259685
CAS409345-31-9
Synonymstrans-JNJ 16259685
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
InChIInChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3
InChIKeyQOTAQTRFJWLFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNJ16259685 – Sub-Nanomolar mGlu1 Receptor Antagonist for CNS Research and Drug Discovery Procurement


JNJ16259685 (CAS 409345-31-9) is a non-competitive, systemically active metabotropic glutamate receptor 1 (mGlu1) antagonist belonging to the class of negative allosteric modulators that bind within the seven-transmembrane domain [1]. It displays sub-nanomolar affinity (Ki = 0.34 nM) at the rat mGlu1a receptor and inhibits glutamate-induced Ca²⁺ mobilization at the human mGlu1a receptor with an IC₅₀ of 1.21 nM [1]. Unlike earlier competitive amino acid-based mGlu1 antagonists, JNJ16259685 exhibits high oral and subcutaneous bioavailability, extensive brain penetration, and ex vivo receptor occupancy at exceptionally low doses [1][2].

Why Generic mGlu1 Antagonists Cannot Replace JNJ16259685 in Quantitative Pharmacology Studies


Although multiple compounds are marketed as “mGlu1 antagonists,” their potencies, selectivity profiles, and in vivo brain penetration differ by orders of magnitude. Early competitive antagonists such as LY367385 (IC₅₀ = 8.8 µM) and AIDA lack the sub-nanomolar affinity [1] required for reliable target engagement at low concentrations and often exhibit off-target activity at NMDA and AMPA receptors [2]. Even among non-competitive allosteric mGlu1 antagonists, BAY36-7620 is approximately 500-fold less potent at the receptor level and demonstrates “very low” in vivo receptor occupancy [1], while YM-298198 shows comparable in vitro functional potency but lacks the extensive selectivity profiling and sub-nanomolar binding affinity demonstrated for JNJ16259685 [3]. Substituting any of these analogs without accounting for the quantified differences in affinity, selectivity window, and in vivo occupancy will introduce substantial experimental variability and compromise reproducibility.

JNJ16259685 Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Selection


Sub-Nanomolar Binding Affinity vs. Micromolar Affinity of LY367385 and CPCCOEt

JNJ16259685 inhibited [³H]R214127 binding to rat mGlu1a receptor membranes with a Ki of 0.34 ± 0.20 nM [1]. In contrast, the competitive mGlu1 antagonist LY367385 blocks quisqualate-induced phosphoinositide hydrolysis with an IC₅₀ of 8.8 µM , representing an approximately 26,000-fold difference in binding-site engagement. The earlier non-competitive antagonist CPCCOEt (CPCCOEt) displayed an IC₅₀ of 17.8 ± 10.3 µM at the rat mGlu1a receptor in the same Ca²⁺ mobilization assay [1]. This sub-nanomolar affinity enables JNJ16259685 to be used as a high-affinity pharmacological tool at concentrations where off-target interactions are negligible.

mGlu1 receptor binding radioligand displacement allosteric modulator affinity

Functional Antagonism at Recombinant Human mGlu1a: JNJ16259685 vs. BAY36-7620 and FTIDC

In a glutamate-induced Ca²⁺ mobilization assay on recombinant human mGlu1a receptors, JNJ16259685 displayed an IC₅₀ of 1.21 ± 0.53 nM [1]. The non-competitive mGlu1 antagonist BAY36-7620 inhibited glutamate-stimulated inositol phosphate production with an IC₅₀ of 0.16 µM (160 nM) [2]. The orally active allosteric antagonist FTIDC exhibited an IC₅₀ of 5.8 nM at human mGluR1a . Thus, JNJ16259685 is approximately 132-fold more potent than BAY36-7620 and approximately 4.8-fold more potent than FTIDC at the human receptor. This potency advantage translates to lower compound requirements per experiment and reduced solvent burden in both in vitro and in vivo protocols.

recombinant receptor pharmacology Ca²⁺ mobilization assay negative allosteric modulator

mGlu5 Selectivity Window: >400-Fold to >50,000-Fold Discrimination

JNJ16259685 blocked glutamate (3 µM)-induced Ca²⁺ mobilization at the human mGlu5 receptor with an IC₅₀ of 28.3 ± 11.7 µM [1], yielding a selectivity ratio of approximately 23,400-fold versus the human mGlu1a IC₅₀ of 1.21 nM. At the rat mGlu5a receptor, JNJ16259685 showed an IC₅₀ of 1.31 ± 0.39 µM, a >400-fold selectivity window over the rat mGlu1a IC₅₀ of 3.24 nM [1]. In comparison, FTIDC displays an mGlu5 IC₅₀ of 6,200 nM, yielding an approximately 1,000-fold selectivity window . JNJ16259685 further showed no agonist, antagonist, or positive allosteric activity at rat mGlu2, -3, -4, or -6 receptors at concentrations up to 10 µM and did not bind to AMPA or NMDA receptors [1].

receptor subtype selectivity group I mGlu receptors off-target profiling

In Vivo Central Receptor Occupancy: Sub-Microgram Doses vs. BAY36-7620

Following subcutaneous administration in rats, JNJ16259685 occupied central mGlu1 receptors in cerebellum and thalamus with ED₅₀ values of 0.040 mg/kg and 0.014 mg/kg, respectively [1]. These ED₅₀ values correspond to doses of approximately 10-30 µg/kg for half-maximal brain receptor occupancy, translating to estimated administered doses below 20 µg for a typical 250 g rat to achieve near-complete receptor blockade [1]. In contrast, BAY36-7620 was reported to exhibit “very low” potency in occupying central mGlu1 receptors after subcutaneous administration [1]. The in vivo occupancy data demonstrate that JNJ16259685 achieves effective brain mGlu1 receptor engagement at systemic doses orders of magnitude lower than required for earlier-generation mGlu1 antagonists.

ex vivo receptor occupancy brain penetration cerebellum thalamus

Native Tissue Functional Activity: Cerebellar Purkinje Neuron mGlu1-EPSC Inhibition

In rat cerebellar slice preparations, JNJ16259685 inhibited the synaptically evoked mGlu1-mediated slow EPSC in Purkinje neurons with an IC₅₀ of 19 nM [1]. The structurally distinct mGlu1 antagonist YM-298198 exhibited an IC₅₀ of 24 nM in the same assay [1]. Neither compound affected fast AMPA receptor-mediated synaptic transmission, confirming specificity for mGlu1-mediated signaling [1]. This native tissue validation is critical because it demonstrates that the sub-nanomolar binding affinity and recombinant receptor potency translate into functional antagonism at physiologically relevant synapses, a property not established for many alternative mGlu1 tool compounds.

brain slice electrophysiology Purkinje neuron synaptic transmission physiological assay

JNJ16259685 Prioritized Application Scenarios Based on Quantitative Differentiation


High-Confidence Target Deconvolution and mGlu1 Selectivity Profiling

When experimental designs require unambiguous attribution of pharmacological effects to mGlu1 rather than mGlu5 or ionotropic glutamate receptors, JNJ16259685 is the tool of choice due to its >23,000-fold human mGlu1/mGlu5 selectivity window and confirmed absence of activity at mGlu2-6, AMPA, and NMDA receptors up to 10 µM [1]. This enables clean target deconvolution in co-expression systems and native tissue where mGlu1 and mGlu5 are simultaneously present.

In Vivo CNS Pharmacology Requiring Minimal Compound Consumption and Low Toxicity Burden

For chronic in vivo studies (e.g., pain models, neuroprotection, behavioral pharmacology), the sub-µg/kg brain receptor occupancy of JNJ16259685 (cerebellum ED₅₀ = 0.040 mg/kg; thalamus ED₅₀ = 0.014 mg/kg s.c.) [1] drastically reduces compound consumption and allows repeated dosing with minimal solvent or vehicle artifact. This is a decisive advantage over analogs such as BAY36-7620 that require substantially higher doses for central target engagement [1].

Cerebellar and Basal Ganglia Synaptic Physiology Studies

The validated IC₅₀ of 19 nM for inhibiting mGlu1-mediated slow EPSCs in Purkinje neurons [2] makes JNJ16259685 the best-characterized mGlu1 antagonist for brain slice electrophysiology in cerebellar and basal ganglia circuits. Its slow on/off kinetics due to lipophilicity also provide sustained receptor blockade during prolonged recordings [2].

Radioligand Binding and Receptor Occupancy Assay Development

JNJ16259685 is the unlabeled parent compound of the validated mGlu1 PET radioligand [³H]R214127, enabling seamless integration between in vitro binding studies (Ki = 0.34 nM) and ex vivo/in vivo occupancy assays [1]. This chemical identity linkage is unique among mGlu1 tool compounds and provides unmatched consistency in structure-activity relationship and target engagement studies.

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